Cas no 167626-77-9 (7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID)
L'acido 7-metil-1H-benzo[d][1,2,3]triazolo-5-carbossilico è un composto eterociclico aromatico che combina un nucleo benzo-triazolico con un gruppo carbossilico in posizione 5 e un sostituente metilico in posizione 7. La sua struttura lo rende un intermedio versatile in sintesi organica, particolarmente utile nella preparazione di farmaci e composti agrochimici grazie alla sua reattività selettiva. Il gruppo carbossilico permette ulteriori derivatizzazioni, mentre il nucleo triazolico contribuisce alla stabilità termica e chimica. Utilizzato in ricerche farmacologiche, può essere impiegato come building block per molecole con potenziale attività biologica, grazie alla sua capacità di interagire con bersagli proteici. La purezza e la stabilità ne facilitano l'uso in condizioni di reazione controllate.
167626-77-9 structure
Product Name:7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID
Numero CAS:167626-77-9
MF:C8H7N3O2
MW:177.160081148148
CID:3328914
PubChem ID:84717842
Update Time:2025-07-21
7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID
- 7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
- 852-050-5
- EN300-6734172
- SCHEMBL13907994
- Z3481621605
- 167626-77-9
- 7-Methyl-2H-benzotriazole-5-carboxylic acid
-
- Inchi: 1S/C8H7N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11)
- Chiave InChI: XZTFBEJXTQCZOY-UHFFFAOYSA-N
- Sorrisi: OC(C1=CC2C(C(C)=C1)=NNN=2)=O
Proprietà calcolate
- Massa esatta: 177.053826475Da
- Massa monoisotopica: 177.053826475Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 78.9Ų
7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6734172-0.05g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 0.05g |
$174.0 | 2023-07-08 | |
| Enamine | EN300-6734172-0.1g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 0.1g |
$257.0 | 2023-07-08 | |
| Enamine | EN300-6734172-0.25g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 0.25g |
$367.0 | 2023-07-08 | |
| Enamine | EN300-6734172-0.5g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 0.5g |
$579.0 | 2023-07-08 | |
| Enamine | EN300-6734172-1.0g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 1.0g |
$743.0 | 2023-07-08 | |
| Enamine | EN300-6734172-2.5g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 2.5g |
$1454.0 | 2023-07-08 | |
| Enamine | EN300-6734172-5.0g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 5.0g |
$2152.0 | 2023-07-08 | |
| Enamine | EN300-6734172-10.0g |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 10.0g |
$3191.0 | 2023-07-08 | |
| Aaron | AR0287HH-50mg |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 50mg |
$248.00 | 2025-02-15 | |
| Aaron | AR0287HH-100mg |
7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid |
167626-77-9 | 95% | 100mg |
$357.00 | 2025-02-15 |
7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID Letteratura correlata
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
167626-77-9 (7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti